5-(4-Ethylphenyl)picolinic acid
Overview
Description
5-(4-Ethylphenyl)picolinic acid: is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol It is a derivative of picolinic acid, where the 5-position of the pyridine ring is substituted with a 4-ethylphenyl group
Mechanism of Action
Target of Action
The primary target of 5-(4-Ethylphenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to ZFPs , which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its mode of action.
Biochemical Pathways
It is known that the compound plays a key role inzinc transport . By binding to ZFPs and disrupting zinc binding, it potentially affects the pathways where these proteins play a role.
Result of Action
The result of this compound’s action is the inhibition of ZFPs, which has been shown to have anti-viral effects in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Therefore, it poses potential therapeutic targets for conditions like acne vulgaris, herpes, and other viral infections .
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, a related compound, plays a key role in zinc transport . This suggests that 5-(4-Ethylphenyl)picolinic acid may interact with enzymes, proteins, and other biomolecules involved in zinc transport and metabolism .
Cellular Effects
Picolinic acid has been shown to exhibit antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Picolinic acid is known to exert its effects by binding to zinc finger proteins (ZFPs), changing their structures, disrupting zinc binding, and inhibiting function . This suggests that this compound may have a similar mechanism of action .
Metabolic Pathways
Picolinic acid is a byproduct of tryptophan metabolism, suggesting that this compound may be involved in similar pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boronic acid or boronate ester as the coupling partner and a halogenated picolinic acid derivative. The reaction is catalyzed by a palladium catalyst and usually conducted in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.
Industrial Production Methods
For large-scale production, the synthesis of this compound may involve more cost-effective and environmentally friendly methods. One such method is the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) as the oxidizing agent . This method is advantageous due to its scalability and relatively low cost, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
5-(4-Ethylphenyl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of viral infections.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
5-(4-Ethylphenyl)picolinic acid is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical properties and potential applications. This substitution enhances its ability to interact with specific molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-(4-ethylphenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-8-13(14(16)17)15-9-12/h3-9H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDVKTLZPWXQQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679300 | |
Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226265-49-1 | |
Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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